![molecular formula C23H17FN4O3 B2433602 N-(2-carbamoylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946252-32-0](/img/structure/B2433602.png)
N-(2-carbamoylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-carbamoylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H17FN4O3 and its molecular weight is 416.412. The purity is usually 95%.
BenchChem offers high-quality N-(2-carbamoylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-carbamoylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
This compound exhibits interesting properties that make it relevant for drug discovery and development:
- GPR40 Agonist : Research has identified this compound as a GPR40 full agonist, which means it activates the GPR40 receptor. GPR40 is involved in glucose homeostasis and insulin secretion, making it a potential target for diabetes treatment .
Organic Synthesis and Mechanistic Studies
The structural features of this compound have implications for organic synthesis and mechanistic investigations:
- Steric Effects and Solvolysis : Under alkaline conditions, the amide group in this compound facilitates intramolecular nucleophilic participation, overcoming steric resistance during ester carbonyl group addition. The N-methyl substitution affects the rate of rearrangement from ester to imide and significantly increases imide solvolysis. This highlights the importance of undissociated hydroxy-groups near enzyme active sites .
Spectroscopy and Molecular Dynamics
Understanding the vibrational properties and behavior of this compound is crucial for various applications:
- Hydrated Cluster Spectroscopy : Researchers have studied jet-cooled singly hydrated clusters of this compound using ionization-loss stimulated Raman spectroscopy. These studies provide insights into its vibrational modes and interactions with water molecules .
Computational Chemistry and Molecular Modeling
Computational methods play a vital role in predicting properties and behavior:
- Density Functional Calculations : Researchers have employed density functional theory (DFT) calculations to understand the parent compound’s electronic structure, energetics, and reactivity. These insights aid in drug design and optimization .
Enzymology and Biochemistry
Considering the compound’s interactions with enzymes and biological systems:
- General Acid-Catalyzed Hydrolysis : The mechanism of imide hydrolysis involves general acid-catalyzed attack by hydroxide ions, emphasizing the role of undissociated hydroxy-groups near enzyme active sites. This has implications for enzyme kinetics and substrate specificity .
Pharmacology and Therapeutic Potential
While more research is needed, the compound’s GPR40 agonist activity suggests potential therapeutic applications:
- Diabetes Treatment : Targeting GPR40 may lead to novel antidiabetic drugs. Investigating this compound’s effects on insulin secretion and glucose regulation could be promising .
Eigenschaften
IUPAC Name |
N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O3/c24-16-9-7-14(8-10-16)13-28-21-15(4-3-11-26-21)12-18(23(28)31)22(30)27-19-6-2-1-5-17(19)20(25)29/h1-12H,13H2,(H2,25,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUWSFODGZCHIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.